2-(5-Bromo-2,3-dimethoxyphenyl)ethanamine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

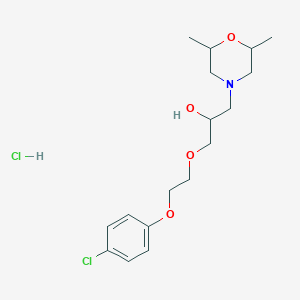

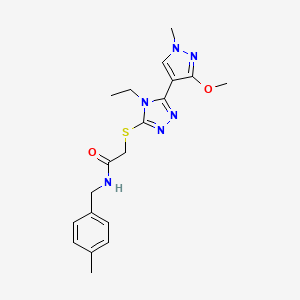

“2-(5-Bromo-2,3-dimethoxyphenyl)ethanamine;hydrochloride” is a chemical compound with the molecular formula C10H15BrClNO2 . It is a lesser-known substituted phenethylamine of the 2C family . It was first synthesized in 1932 by Johannes S. Buck .

Molecular Structure Analysis

The molecular structure of “2-(5-Bromo-2,3-dimethoxyphenyl)ethanamine;hydrochloride” consists of a phenethylamine core, which is a phenyl ring bound to an amino (NH2) group through an ethyl chain . It has a bromine atom at the 5th position and two methoxy functional groups (OCH3) at the 2nd and 3rd positions on the phenyl ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-Bromo-2,3-dimethoxyphenyl)ethanamine;hydrochloride” include a molecular formula of C10H15BrClNO2, an average mass of 296.589 Da, and a monoisotopic mass of 294.997467 Da .Wissenschaftliche Forschungsanwendungen

Metabolism and Elimination

Understanding the metabolism of 25B-NBF is crucial for drug screening and forensic analysis. In human hepatocytes, it undergoes extensive metabolism, yielding 33 metabolites via processes such as hydroxylation, O-demethylation, glucuronidation, and sulfation . Investigating its elimination properties can inform drug testing protocols.

Dopamine Receptor Ligand

A related compound, 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole , shows promising affinity for dopamine D(3) receptors . Investigating its functional role in vivo could provide insights into dopamine-related disorders and potential therapeutic interventions.

Structural Insights for Receptor Binding

Molecular modeling studies have highlighted differences in the stereoelectronic properties of the oxadiazole binding region of dopamine D(2) and D(3) receptors . Further research could elucidate the structural basis of receptor selectivity and aid drug design.

Wirkmechanismus

Target of Action

2-(5-Bromo-2,3-dimethoxyphenyl)ethanamine;hydrochloride, also known as 2C-B, primarily targets serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors . These receptors are involved in regulating mood, perception, and cognition.

Mode of Action

2C-B acts as a partial agonist at the 5-HT2A and 5-HT2C receptors . By binding to these receptors, it modulates the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This interaction leads to altered sensory perception and mood, characteristic of its hallucinogenic effects .

Biochemical Pathways

The activation of 5-HT2A and 5-HT2C receptors by 2C-B affects several downstream signaling pathways, including the phosphoinositide pathway. This activation leads to the release of intracellular calcium and the activation of protein kinase C (PKC), which further influences various cellular processes . These pathways are crucial for the compound’s psychoactive effects.

Pharmacokinetics

2C-B is typically administered orally, with an onset of action within 20-40 minutes and a duration of 4-12 hours . The compound undergoes hepatic metabolism, primarily through demethylation and deamination, followed by renal excretion . Its bioavailability is influenced by factors such as first-pass metabolism and individual metabolic rates.

Result of Action

At the molecular level, 2C-B’s interaction with serotonin receptors leads to changes in neurotransmitter release and receptor activity. This results in altered sensory perception, mood enhancement, and hallucinations . At the cellular level, the activation of downstream signaling pathways can affect gene expression and neuronal plasticity.

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of 2C-B. For instance, acidic environments can lead to the degradation of the compound, while higher temperatures may increase its rate of metabolism . Additionally, the presence of other drugs or substances can alter its pharmacokinetic and pharmacodynamic profiles.

: Wikipedia : DrugBank : Springer : USDOJ : Sigma-Aldrich : ChemSpider

Eigenschaften

IUPAC Name |

2-(5-bromo-2,3-dimethoxyphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2.ClH/c1-13-9-6-8(11)5-7(3-4-12)10(9)14-2;/h5-6H,3-4,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNKYVGBNHPKAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)CCN)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromo-2,3-dimethoxyphenyl)ethanamine;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-5-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B3018905.png)

![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B3018907.png)

![(2-Chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone](/img/structure/B3018909.png)

![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol](/img/structure/B3018910.png)

![4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine](/img/structure/B3018911.png)

![2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(4-methylphenyl)thio]pyrazine](/img/no-structure.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3018915.png)

![1-{[(3,5-Dimethyl-4-isoxazolyl)methyl]thio}-4-methyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B3018916.png)

![N-[(E)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-methoxyaniline](/img/structure/B3018920.png)